Propargyl Propionate vs. Propargyl Acetate: Direct Head-to-Head Comparison in Ketone Alkylation Yield
In a direct head-to-head comparison under identical one-pot enol silane formation-alkylation conditions with acetophenone as the ketone substrate and TMSOTf as the promoter, propargyl propionate and propargyl acetate were evaluated side by side [1]. Propargyl propionate delivered the β-alkynyl ketone product in 82% yield, while propargyl acetate yielded 92% under the same conditions, demonstrating that the acetate leaving group confers a measurable 10% absolute yield advantage for this specific transformation [2].
| Evidence Dimension | Isolated product yield in ketone alkylation |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | Propargyl acetate: 92% yield |
| Quantified Difference | 10% absolute yield difference (acetate > propionate) |
| Conditions | Acetophenone (0.5 mmol), propargyl carboxylate (0.55 mmol), i-Pr₂NEt (1.75 mmol), TMSOTf (1.2 mmol), CH₂Cl₂, room temperature, 2 h |
Why This Matters
This direct comparison provides quantitative justification for selecting propargyl acetate over propionate when maximum yield is critical, while also establishing that propionate remains a viable alternative with a defined, non-catastrophic yield penalty.
- [1] Downey, C.W.; Ingersoll, J.A.; Glist, H.M.; Dombrowski, C.M.; Barnett, A.T. One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate. J. Org. Chem. 2018, 83, 12931-12938. View Source
- [2] Downey, C.W., et al. Supporting Information for J. Org. Chem. 2018, 83, 12931-12938. View Source
